CAL-A Mediated Enantiomeric Resolution
Candida antarctica lipase A (CAL-A) mediates the enantioselective N-acylation of racemic β-amino esters, enabling the resolution of (S)-3-amino-4-methylpentanoic acid ethyl ester with high enantiomeric excess (ee). This biocatalytic method provides access to enantiopure (S)-configured product suitable for asymmetric synthesis applications [1].
| Evidence Dimension | Enantiomeric excess (ee) achievable via enzymatic resolution |
|---|---|
| Target Compound Data | High enantiopurity reported for (S)-3-amino-4-methylpentanoic acid derivatives resolved via CAL-A [1] |
| Comparator Or Baseline | Racemic 3-amino-4-methylpentanoic acid ethyl ester (ee = 0%) |
| Quantified Difference | Enantiomeric purity >99% ee (class-level inference based on structurally related aliphatic β-amino esters resolved by CAL-A) [1] |
| Conditions | Candida antarctica lipase A (CAL-A) in organic solvent; N-acylation kinetic resolution [1] |
Why This Matters
Procurement of pre-resolved (S)-enantiomer eliminates the need for in-house chiral resolution, reducing synthetic step count and improving overall process efficiency.
- [1] Gedey, C.; Liljeblad, A.; Lazar, L.; Fülöp, F.; Kanerva, L. T. Preparation of highly enantiopure β-amino esters by Candida antarctica lipase A. Tetrahedron: Asymmetry, 2001, 12, 105-110. doi:10.1016/S0957-4166(01)00002-7 View Source
